![molecular formula C15H23N B14144210 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene CAS No. 4432-68-2](/img/structure/B14144210.png)
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
The synthesis of 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentadecanone with ammonia and subsequent cyclization can yield the desired bicyclic structure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Scientific Research Applications
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, targeting specific biological pathways for therapeutic purposes.
Mechanism of Action
The mechanism of action of 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene can be compared with similar compounds such as:
3,10-dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene: This compound contains sulfur atoms in addition to the nitrogen atom, which can alter its chemical reactivity and binding properties.
Muscopyridine: Another bicyclic compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of 16-Azabicyclo[103
Properties
CAS No. |
4432-68-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene |
InChI |
InChI=1S/C15H23N/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h9,12-13H,1-8,10-11H2 |
InChI Key |
YZPIVPVXEUAVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=CC=CC(=N2)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



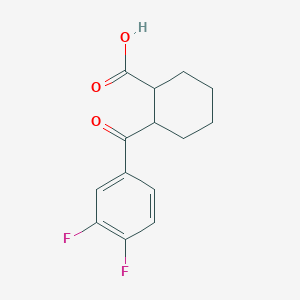
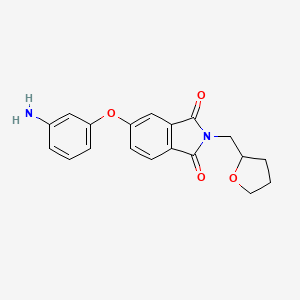
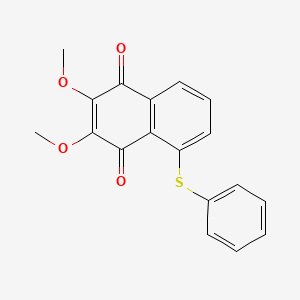

![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
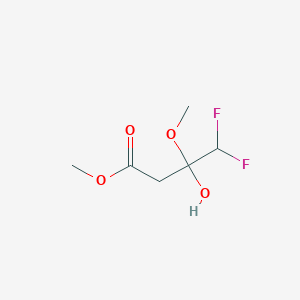
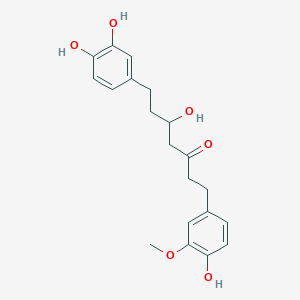
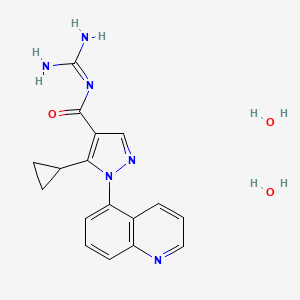
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
